molecular formula C17H12ClNO4 B5537028 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate

methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate

Cat. No. B5537028
M. Wt: 329.7 g/mol
InChI Key: IGVOHEGQYHZSBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzofuran derivatives typically involves ring closure reactions and specific substitutions to introduce various functional groups. For instance, Halim & Ibrahim (2022) discussed the synthesis of a related benzofuran derivative through ring opening followed by ring closure reactions, employing spectral analysis and quantum studies to confirm the chemical structure and stability of the synthesized compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often established using various spectroscopic techniques, including NMR and IR spectroscopy. The work by Gao et al. (2011) on the synthesis of benzofuran-quinoline derivatives provides insights into the molecular structure characterization of such compounds, highlighting the use of spectral data and elemental analyses to determine structure (Gao et al., 2011).

Chemical Reactions and Properties

Benzofuran derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to their reactive sites. Choi et al. (2009) illustrated the preparation of a benzofuran compound through oxidation, revealing insights into its reactivity and the influence of substituents on its chemical behavior (Choi et al., 2009).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, solubility, and crystalline structure, can be significantly affected by the nature of the substituents. The work by Choi et al. (2008) on methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate discusses the crystal structure and physical interactions within the compound, providing a detailed analysis of its physical properties (Choi et al., 2008).

Scientific Research Applications

Anti-Inflammatory Activity

Research demonstrates the anti-inflammatory activity of compounds synthesized from Methyl-2-amino-4-Chlorobenzoate, highlighting their potential in pharmaceutical applications. These compounds have shown higher anti-inflammatory activity than the standard anti-inflammatory drug, Indomethacin (Osarumwense Peter Osarodion, 2020).

Synthesis of Novel Compounds

The facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. These compounds are synthesized via one-pot reactions, demonstrating the compound's versatility in chemical synthesis (W. Gao, J. Liu, Yun Jiang, Yang Li, 2011).

Quantum Studies and Thermodynamic Properties

A study on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of a novel compound closely related to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate was conducted. This research provides insights into the compound's stability and potential applications in material science (S. A. Halim, M. Ibrahim, 2022).

Anticonvulsant Agent Evaluation

The design, synthesis, and evaluation of benzofuran-acetamide scaffold show potential anticonvulsant properties. This research explores the therapeutic applications of benzofuran derivatives, including compounds similar to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate, indicating their relevance in medicinal chemistry (A. Shakya, M. Kamal, V. Balaramnavar, Sanna K Bardaweel, R. Naik, A. Saxena, Hefazat H. Siddiqui, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl 3-(1-benzofuran-2-carbonylamino)-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-17(21)11-6-7-12(18)13(8-11)19-16(20)15-9-10-4-2-3-5-14(10)23-15/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVOHEGQYHZSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate

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